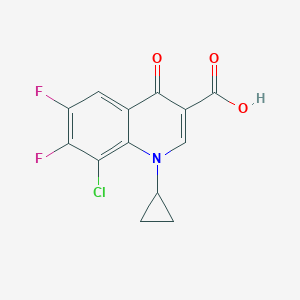
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone, a class of synthetic antimicrobial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, and they function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
Synthesis Analysis
The synthesis of quinolone derivatives involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved with an overall yield of 48% starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . This process likely shares similarities with the synthesis of the compound , given the structural resemblance.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a cyclopropyl group and multiple fluorine atoms, which are believed to enhance the antimicrobial activity. The regioselective displacement reactions of quinolone carboxylic acids with amine nucleophiles allow for the introduction of various substituents at specific positions on the quinolone core . This regioselectivity is crucial for tailoring the biological activity and pharmacokinetic properties of the compounds.
Chemical Reactions Analysis
Quinolone derivatives undergo nucleophilic displacement reactions, which are influenced by the choice of substrate and solvent. For example, the displacement reactions of ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate and its carboxylic acid counterpart with amine nucleophiles occur regioselectively at the C-5 or C-7 position . This regioselectivity is essential for the synthesis of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are closely related to their molecular structure. The presence of fluorine atoms increases the lipophilicity and stability of the molecule, potentially improving its bioavailability and resistance to enzymatic degradation. The cyclopropyl group is a common feature in fluoroquinolones, contributing to the potency and spectrum of activity against bacterial enzymes like DNA gyrase .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- This compound is an important intermediate in the synthesis of various organic compounds .
- It has been used in the synthesis of besifloxacin, a fourth-generation fluoroquinolone antibiotic . Besifloxacin hydrochloride eye drop is used to treat bacterial conjunctivitis caused by aerobic and facultative Gram-positive microorganisms and aerobic and facultative Gram-negative microorganisms .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine . The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
-
Chemical Synthesis
-
Synthesis of Besifloxacin Regioisomer
- This compound has been used in the synthesis of a regioisomer of besifloxacin .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine .
- The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
-
Synthesis of Fluoroquinolones
- Fluoroquinolones are a type of antibacterial drugs .
- The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into 1–8 positions or by means of annelation .
- Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
-
Synthesis of Chiral Aminopiperidinyl Quinolones
-
Synthesis of N-substituted Regioisomer of Besifloxacin
- This compound has been used in the synthesis of an N-substituted regioisomer of besifloxacin .
- The synthesis involves the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine .
- The yield of this reaction is 37% .
- The chemical structure of the synthesized compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .
-
Synthesis of Other Organic Compounds
Safety And Hazards
Propriétés
IUPAC Name |
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGWIOLVRSZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431523 | |
| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
101987-89-7 | |
| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

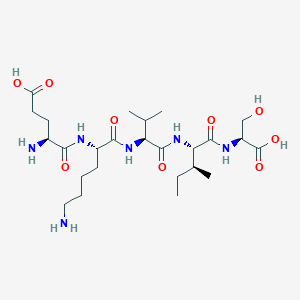
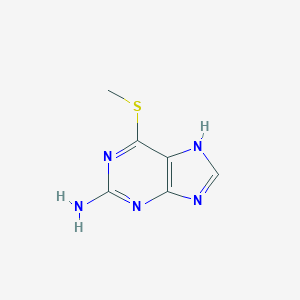

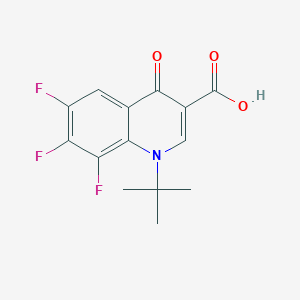
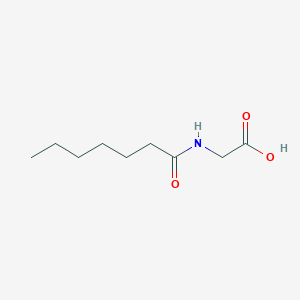
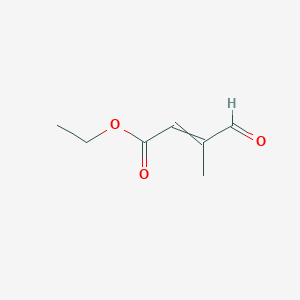

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
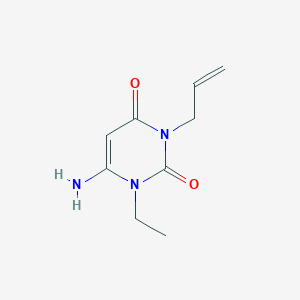
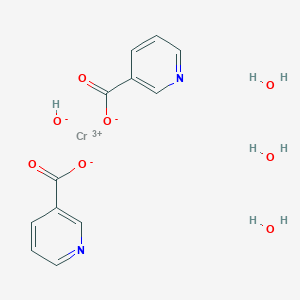

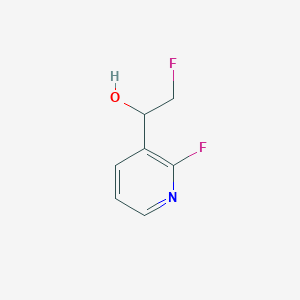
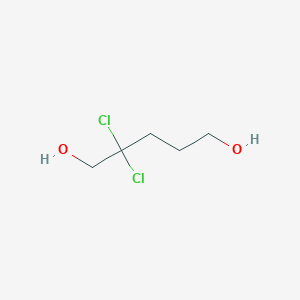
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)